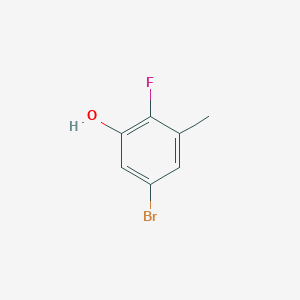

5-Bromo-2-fluoro-3-methylphenol

描述

Significance of Halogenation in Contemporary Organic Chemistry and Chemical Biology

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and powerful tool in organic chemistry. numberanalytics.com The inclusion of halogens such as fluorine, chlorine, bromine, and iodine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Halogen atoms are highly electronegative, a characteristic that allows them to modify the electronic nature of a molecule, thereby influencing its reactivity and stability. chemistrytalk.org

In the realm of organic synthesis, halogenation serves as a crucial step for creating versatile intermediates. allen.in The halogen atom can act as a leaving group in various cross-coupling reactions, enabling the construction of complex molecular architectures. In chemical biology, halogenated compounds are utilized to probe biological processes and as components in the design of therapeutic agents. numberanalytics.comnumberanalytics.com The introduction of a halogen can enhance a molecule's ability to cross cell membranes and can lead to stronger interactions with biological targets. numberanalytics.com

Overview of Fluorinated and Brominated Phenolic Compounds in the Context of Modern Synthetic and Medicinal Chemistry

Brominated compounds also play a vital role. Bromine is less reactive than fluorine and chlorine, making it a useful halogenating agent in certain synthetic pathways. wikipedia.org In medicinal chemistry, bromine-containing compounds have shown a range of biological activities. The presence of bromine can enhance the lipophilicity of a molecule, which can be advantageous for its pharmacokinetic profile.

Rationale for Focused Academic Inquiry into 5-Bromo-2-fluoro-3-methylphenol

The specific structure of this compound, which combines a phenol (B47542) group with bromine, fluorine, and methyl substituents, makes it a compound of significant academic and industrial interest. While extensive research dedicated solely to this compound is not widely published, its potential can be inferred from its structural components and the applications of similar molecules.

The presence of both bromine and fluorine atoms offers multiple avenues for synthetic modification. The bromine atom can participate in cross-coupling reactions, while the fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence intermolecular interactions. The methyl group provides an additional site for potential modification or can serve to fine-tune the steric and electronic properties of the molecule.

A key indicator of its research value is the classification of a closely related isomer, 3-Bromo-2-fluoro-5-methylphenol, as a "Protein Degrader Building Block". calpaclab.com This suggests that this compound could also serve as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic agents. The combination of reactive sites and modulating groups within a single, relatively simple molecule makes it an attractive target for synthetic chemists and a valuable scaffold for medicinal chemistry research.

Physicochemical Properties of Halogenated Phenols

The following tables provide a summary of the physicochemical properties of this compound and related compounds.

| Property | Value |

| Molecular Formula | C7H6BrFO |

| Molecular Weight | 205.03 g/mol |

| Property | 3-Bromo-2-fluoro-5-methylphenol calpaclab.com | 5-Bromo-2-methylphenol sigmaaldrich.com |

| CAS Number | 1026796-51-9 | 36138-76-8 |

| Molecular Formula | C7H6BrFO | C7H7BrO |

| Molecular Weight | 205 g/mol | 187.03 g/mol |

| Form | Not Specified | Solid |

| Melting Point | Not Specified | 75-80 °C |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNNSKQHDNJRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Bromo 2 Fluoro 3 Methylphenol and Complex Derivatives

Regioselective Halogenation Methodologies Applied to Methylphenols

The regioselective halogenation of methylphenols is a cornerstone for the synthesis of compounds like 5-Bromo-2-fluoro-3-methylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring, along with the choice of halogenating agent and reaction conditions, are critical in determining the position of the incoming halogen atoms.

Electrophilic Bromination Approaches and Positional Control

Electrophilic aromatic substitution is a fundamental reaction for introducing bromine onto a phenolic ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group, also directing to the ortho and para positions. In 3-methylphenol (m-cresol), the starting material for the synthesis of the target molecule, the hydroxyl group directs electrophilic attack to positions 2, 4, and 6, while the methyl group directs to positions 2, 4, and 6 as well. This overlap in directing effects can lead to a mixture of products if not carefully controlled.

Traditional bromination using elemental bromine (Br₂) often results in polybromination due to the high reactivity of the phenol (B47542) ring. youtube.com To achieve selective monobromination, milder brominating agents and specific reaction conditions are necessary. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent allows for more controlled bromination. nih.gov Another approach involves the use of potassium bromide (KBr) in the presence of an oxidizing agent, which generates bromine in situ at a controlled rate. researchgate.net

Recent advancements have introduced novel reagent systems for highly regioselective bromination. A system based on phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed for the practical and mild electrophilic bromination of phenols. nih.gov This method demonstrates excellent yields and is operationally simple. nih.gov The regioselectivity is often dictated by steric hindrance, with the para position being favored unless it is blocked, in which case ortho-bromination occurs. researchgate.net For example, the bromination of 2,6-dimethylphenol (B121312) yields the para-brominated product, while 3,4-dimethylphenol (B119073) gives the ortho-brominated derivative. nih.gov

| Starting Material | Brominating Agent | Product(s) | Yield | Reference |

| 2,6-di-tert-butylphenol | PIDA/AlBr₃ | 4-Bromo-2,6-di-tert-butylphenol | 62% | nih.gov |

| 2,6-dimethylphenol | PIDA/AlBr₃ | 4-Bromo-2,6-dimethylphenol | 57% | nih.gov |

| 3,4-dimethylphenol | PIDA/AlBr₃ | 2-Bromo-3,4-dimethylphenol | 30% | nih.gov |

Nucleophilic Fluorination Techniques for Phenolic Systems, including SNAr and Deoxyfluorination

Introducing a fluorine atom onto a phenolic ring is often more challenging than bromination. Nucleophilic fluorination methods are commonly employed, which can be broadly categorized into nucleophilic aromatic substitution (SₙAr) and deoxyfluorination.

SₙAr reactions typically require the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (often a halogen or a nitro group) to activate the ring for nucleophilic attack. libretexts.org In the context of synthesizing this compound, an SₙAr approach would likely involve a precursor with a suitable leaving group at the 2-position and electron-withdrawing groups to facilitate the substitution by a fluoride (B91410) ion. The use of anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) is common, often in polar aprotic solvents at elevated temperatures. nih.gov More recent methods utilize tetramethylammonium (B1211777) fluoride (TMAF) which can be effective even at room temperature for activated substrates. nih.gov

Deoxyfluorination offers a more direct route to aryl fluorides from the corresponding phenols. nih.gov This transformation involves the replacement of the hydroxyl group with a fluorine atom. Several reagents have been developed for this purpose. One notable method utilizes a reagent prepared from N,N'-dimesityl-2-chloroimidazolium chloride and cesium fluoride, which allows for the one-step ipso-fluorination of phenols. organic-chemistry.orgharvard.edu This method is particularly effective for phenols bearing electron-withdrawing groups. nih.govharvard.edu Another approach involves the conversion of phenols to aryl fluorosulfonates, which are then subjected to nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride. acs.orgnih.gov This two-step, one-pot procedure is applicable to a broad range of electronically diverse phenols. acs.org

| Phenol Substrate Type | Fluorination Method | Key Reagent(s) | Conditions | Outcome | Reference |

| Electron-deficient phenols | Deoxyfluorination | 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt, DBU | Toluene, 85-100°C | Good to excellent yields | organic-chemistry.orgacs.org |

| Electron-rich phenols | Deoxyfluorination | N,N-diaryl-2-chloroimidazolium chloride/CsF | Toluene or dioxane, 110°C | Moderate yields | nih.govharvard.edu |

| Diverse phenols | Deoxyfluorination via fluorosulfonate | SO₂F₂, NMe₄F | One-pot | Broad scope, mild conditions | acs.orgnih.gov |

Strategic Incorporation of Methyl and Halogen Groups on the Phenolic Scaffold

The synthesis of this compound requires a carefully planned sequence for the introduction of the methyl, bromo, and fluoro substituents to achieve the desired regiochemistry. The order of these reaction steps is critical.

A plausible synthetic strategy could start with 3-methylphenol. The first step would likely be a regioselective bromination. As discussed, the hydroxyl group is a powerful ortho-, para-director. To obtain the 5-bromo isomer, bromination would need to be directed to the position para to the hydroxyl group and meta to the methyl group. This can be challenging due to the activating nature of both substituents.

Following bromination to yield 5-bromo-3-methylphenol, the next crucial step is the introduction of the fluorine atom at the 2-position. This would likely be achieved through a deoxyfluorination reaction of the phenolic hydroxyl group, followed by a subsequent nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position of a precursor. Alternatively, a more direct fluorination method could be employed on a pre-brominated phenol. The specific sequence and choice of reagents would be critical to avoid unwanted side reactions and to ensure the correct placement of the fluorine atom.

Advanced Synthetic Protocols for this compound

Beyond classical halogenation methods, advanced synthetic protocols offer more sophisticated and often more efficient routes to complex molecules like this compound. These include transition metal-catalyzed reactions and biocatalytic approaches.

Transition Metal-Catalyzed Coupling Reactions for Phenol Derivatization

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of functionalized aromatic compounds. beilstein-journals.orgnih.gov While not directly applicable to the initial synthesis of the core this compound structure from simpler precursors, these methods are invaluable for its further derivatization. For instance, the bromine atom in this compound can serve as a handle for Suzuki, Stille, or Heck coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents.

Palladium and copper catalysts are commonly used for C-O and C-C bond formation. beilstein-journals.org For example, a palladium-catalyzed reaction could be used to couple an aryl boronic acid with the bromo-substituted phenol derivative to form a new C-C bond. openlabnotebooks.org Similarly, copper-catalyzed reactions, reminiscent of the Ullmann condensation, can be used to form C-O bonds. beilstein-journals.org These reactions significantly expand the chemical space accessible from the this compound scaffold.

Chemoenzymatic Synthesis and Halogenase Engineering for Selective Functionalization

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, offers a promising avenue for the synthesis of halogenated phenols. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of electron-rich aromatic compounds. nih.govresearchgate.net These enzymes utilize a flavin cofactor and a halide salt to generate a reactive halogenating species within the enzyme's active site, leading to highly specific halogenation of the substrate. nih.gov

The natural selectivity of these enzymes can be further enhanced and even altered through protein engineering. researchgate.net By modifying the amino acid sequence of a halogenase, researchers can tune its substrate scope and regioselectivity. researchgate.netdigitellinc.com This approach could potentially be used to develop a halogenase that can selectively brominate 3-methylphenol at the 5-position. Subsequently, a fluorinase enzyme or a chemical fluorination method could be employed to introduce the fluorine atom. While still a developing field, the use of engineered halogenases holds great promise for the efficient and environmentally friendly synthesis of complex halogenated compounds like this compound. digitellinc.com

Multi-Component and One-Pot Synthetic Approaches to Related Phenolic Structures

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. google.commdpi.com These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a sequential or domino fashion, thereby avoiding the isolation of intermediates. mdpi.com

While a specific multi-component synthesis for this compound is not extensively documented in current literature, several methodologies for the synthesis of structurally related polysubstituted phenols provide a blueprint for its potential construction. One notable strategy involves the [3+3] cyclocondensation of acyclic precursors. For instance, a one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization, has been successfully employed to synthesize 3,5-disubstituted and polysubstituted phenols. nih.gov This method is particularly relevant as it introduces a fluorine substituent, a key feature of the target molecule. The reaction proceeds without the need for transition-metal catalysts, relying on a base such as cesium carbonate. nih.gov

Another versatile approach is the zinc-catalyzed cascade reaction between ynone compounds and active methylene (B1212753) group-containing diesters, which can be adapted for the synthesis of polysubstituted phenols. umb.edu This multicomponent method demonstrates the potential for constructing complex phenolic rings with a variety of substituents. Furthermore, iron(III) salts have been shown to promote the one-pot condensation of aldehydes or acetals with electron-rich phenols and alkenes to generate ortho-quinone methides, which then undergo Diels-Alder reactions to afford complex benzopyrans. While not directly yielding a phenol, this highlights the utility of one-pot strategies in building complex aromatic systems.

The table below summarizes representative one-pot and multi-component reactions for the synthesis of substituted phenols, illustrating the types of catalysts, reaction conditions, and yields that could be anticipated in developing a synthesis for this compound.

| Precursors | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| α,β-Unsaturated Ketones, α-Fluoro-β-ketoesters | Cs₂CO₃ | Acetonitrile | 70-120 | 77-94 | nih.gov |

| Ynone compounds, Active methylene diesters | Zn catalyst | Not specified | Not specified | Moderate to Good | umb.edu |

| Phenols, Aldehydes, Alkenes | FeCl₃·6H₂O | Not specified | Not specified | Up to 95 | Not specified |

| 3-Bromotoluene (B146084), B₂pin₂ | Ir catalyst, then H₂O₂ | Not specified | Mild | High | nih.gov |

These examples underscore the potential of multi-component and one-pot strategies to provide efficient and modular routes to complex phenolic structures. The development of a specific protocol for this compound would likely involve the careful selection of precursors bearing the required methyl, fluoro, and bromo functionalities, or the introduction of these groups in a tandem one-pot sequence.

Green Chemistry Principles in the Synthesis of Halogenated Phenols

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. numberanalytics.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalysts over stoichiometric reagents. sigmaaldrich.comacs.org The synthesis of halogenated phenols, which traditionally involves hazardous reagents and produces significant waste, is a prime area for the application of green chemistry. globalscientificjournal.com

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.netnih.gov For the synthesis of phenols and their halogenated derivatives, the use of water, supercritical carbon dioxide, and biodegradable deep eutectic solvents (DES) is being explored. chemistryviews.orgrsc.org For example, the rapid transformation of arylboronic acids into phenols has been achieved in water using a choline (B1196258) chloride/urea-based deep eutectic solvent as a catalyst and hydrogen peroxide as a green oxidant. chemistryviews.org This approach offers mild reaction conditions and allows for catalyst recycling.

In the context of halogenation, traditional methods often employ elemental bromine or chlorine, which are hazardous. researchgate.net Greener alternatives include the use of N-halosuccinimides (NXS) and electrochemical methods. globalscientificjournal.combeilstein-journals.org A mechanochemical, catalyst-free halogenation of phenols using N-halosuccinimides with PEG-400 as a grinding auxiliary has been developed, offering high yields in short reaction times. beilstein-journals.org This solvent-free approach significantly reduces waste. Electrochemical halogenation, using a chromium-based catalyst, provides another sustainable route by precisely controlling the reaction and minimizing the need for excess reagents. globalscientificjournal.com

The following table highlights key green chemistry principles and their application in the synthesis of halogenated phenols.

| Green Chemistry Principle | Application in Halogenated Phenol Synthesis | Example | Reference |

| Prevention of Waste | One-pot synthesis to reduce intermediate isolation and purification steps. | One-pot C-H activation/borylation/oxidation of 3-bromotoluene to 3-bromo-5-methylphenol. | nih.gov |

| Atom Economy | Use of catalytic methods to maximize the incorporation of reactant atoms into the final product. | Ammonium salt-catalyzed ortho-selective chlorination of phenols. | scientificupdate.com |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Synthesis of phenols in a deep eutectic solvent (choline chloride/urea) with water. | chemistryviews.orgrsc.org |

| Use of Catalysis | Employment of recyclable and highly selective catalysts to reduce waste and energy consumption. | Electrochemical halogenation using a recyclable chromium catalyst. | globalscientificjournal.com |

| Less Hazardous Chemical Syntheses | Use of safer halogenating agents like N-halosuccinimides instead of elemental halogens. | Mechanochemical halogenation of phenols with N-halosuccinimides. | beilstein-journals.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy input. | Room temperature synthesis of phenols from arylboronic acids. | chemistryviews.org |

The application of these green chemistry principles to the synthesis of this compound would involve a holistic approach, considering the entire synthetic route from starting materials to the final product. This would include the selection of renewable feedstocks where possible, the use of catalytic and one-pot methods to improve efficiency and reduce waste, and the choice of greener solvents and reagents to minimize environmental and health impacts.

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 2 Fluoro 3 Methylphenol

Electronic and Steric Effects of Halogen Substituents on Phenolic Reactivity

The presence of both fluorine and bromine on the phenolic ring significantly impacts its reactivity. The hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. However, the halogens introduce competing electronic and steric effects.

The introduction of fluorine atoms can also enhance the thermal stability and chemical resistance of aromatic compounds. This is attributed to the additional π-bonding and antibonding orbitals that fluorine contributes to the aromatic system, a concept sometimes referred to as "fluoromaticity". nih.govnih.gov This can lead to shorter bond lengths within the ring and a higher resistance to addition reactions. nih.gov

The bromine atom at the 5-position (para to the fluorine and meta to the hydroxyl group) also influences the reactivity of the phenol (B47542). Bromine is less electronegative than fluorine, so its inductive electron-withdrawing effect is weaker. Like fluorine, it also has a resonance effect, donating electron density to the ring. In electrophilic aromatic substitution reactions of phenols, the hydroxyl group is the dominant activating and directing group. mlsu.ac.in The bromine atom's position meta to the hydroxyl group means its directing effects are less pronounced in determining the outcome of electrophilic attack compared to the ortho- and para-directing influence of the hydroxyl group.

Phenolic compounds are known to react with bromine, often leading to substitution at the activated ortho and para positions. mlsu.ac.in The reaction can proceed via either electrophilic aromatic substitution (EAS) or an electron transfer (ET) mechanism, with the dominant pathway depending on the substituents and reaction conditions. For many phenols, electrophilic aromatic substitution is the primary pathway.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving 5-Bromo-2-fluoro-3-methylphenol are not extensively available in the public domain. However, studies on related halogenated phenols provide insights into the expected kinetic and thermodynamic parameters. For instance, the oxidative degradation of chlorophenols, another class of halogenated phenols, has been shown to follow pseudo-first-order kinetics. ijnrd.org The Gibbs free energy of activation (ΔG#) for such reactions is typically in the range that allows the reaction to proceed to completion within a few hours at room temperature. ijnrd.org

The Hammett equation can be a useful tool for estimating the reactivity of substituted phenols. For the reaction of bromine with various substituted phenols, a linear free-energy relationship has been established, demonstrating the influence of substituents on the reaction rate. nih.gov

Table 1: Physicochemical Properties of Related Halogenated Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-2-methylphenol | C₇H₇BrO | 187.03 | 36138-76-8 |

| 3-Bromo-5-methylphenol | C₇H₇BrO | 187.03 | 74204-00-5 |

| 3-Bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 433939-27-6 |

| 5-Bromo-3-chloro-2-fluorophenol | C₆H₃BrClFO | 225.44 | 1305322-97-7 |

| 3-Bromo-2-fluoro-5-methylphenol | C₇H₆BrFO | 205.02 | 1026796-51-9 |

This table presents data for compounds structurally related to this compound, providing a comparative basis for its properties. sigmaaldrich.comexamside.comnih.govcalpaclab.com

Exploration of Derivatization Reactions of this compound

The unique substitution pattern of this compound offers several avenues for derivatization, allowing for the synthesis of more complex molecules.

Phenols can undergo oxidative coupling reactions to form C-C or C-O bonds, leading to dimers or polymeric structures. wikipedia.orgacs.org These reactions are often catalyzed by transition metal complexes and proceed through radical intermediates. wikipedia.orgnih.gov The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the substitution pattern of the phenol and the reaction conditions. nih.gov Given the substitution on this compound, oxidative coupling could potentially lead to the formation of biphenolic structures, though steric hindrance from the ortho-fluoro and methyl groups might influence the feasibility and outcome of such reactions. Heterogeneous catalysts like titanium dioxide have also been used for the oxidative coupling of phenols using visible light. nih.gov

The hydroxyl group of this compound is a key site for derivatization. It can act as a nucleophile in reactions such as esterification and etherification. For example, phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides. jeeadv.ac.in Etherification can be achieved through reactions like the Williamson ether synthesis.

The hydroxyl group can also be subject to electrophilic attack under certain conditions. For instance, reactions with isocyanates can lead to the formation of carbamates. The reactivity of the hydroxyl group is influenced by its acidity, which is in turn affected by the electronic effects of the ring substituents. The electron-withdrawing fluorine and bromine atoms are expected to increase the acidity of the phenolic proton compared to phenol itself, potentially enhancing its nucleophilicity in its deprotonated (phenoxide) form.

Radical Mediated Reactions Involving Halogenated Phenols

The reactivity of halogenated phenols in radical-mediated reactions is a subject of significant interest due to their environmental persistence and the role of such reactions in their transformation and degradation. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles governing the radical-mediated reactions of halogenated phenols provide a strong framework for understanding its likely reactivity profile. These reactions are primarily initiated by highly reactive species such as hydroxyl radicals (•OH) or through photolytic processes.

Theoretical and experimental studies on various halogenated phenols reveal two predominant pathways for their reaction with hydroxyl radicals: direct hydrogen abstraction from the phenolic hydroxyl group, often via a proton-coupled electron-transfer (PCET) mechanism, and hydroxyl radical addition to the aromatic ring. rsc.orgrsc.org In the absence of a catalyst, the •OH-addition channels are generally found to be more favorable than the PCET pathway. rsc.orgrsc.org The specific halogen substituent and its position on the phenolic ring significantly influence the reaction kinetics and the preferred reaction pathway. For instance, studies on pentahalogenated phenols (C₆X₅OH, where X = F, Cl, Br) have shown that the free-energy barrier for the reaction with •OH radicals is lowest for pentabromophenol, indicating its higher reactivity compared to its fluorinated and chlorinated analogs. rsc.org

Direct photolysis of halogenated phenols upon exposure to sunlight is another important radical-mediated transformation pathway. nih.gov This process can lead to the homolytic cleavage of the carbon-halogen bond or other bonds to generate various radical species, including carbon-centered radicals, hydrogen radicals, and hydroxyl radicals. nih.gov The efficiency of radical production is influenced by the position of the halogen on the aromatic ring, with para-substituted halogens often leading to the highest radical yields. nih.gov

Furthermore, the oxidation of phenols can proceed via radical mechanisms to yield quinones. chemistrysteps.compressbooks.pub In the environment, the presence of bromide ions and natural catalysts like manganese oxides can facilitate the formation of a variety of brominated phenolic compounds from phenol. nih.gov This process involves the initial oxidation of the bromide ion to an active bromine species, which then participates in the electrophilic bromination of the phenol. nih.gov Subsequent oxidation of the resulting bromophenols can lead to the formation of more complex structures like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov

The table below summarizes key research findings on the radical-mediated reactions of various halogenated phenols, which serve as models for predicting the behavior of this compound.

| Reactant(s) | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Halogenated Phenols (C₆X₅OH, X=F, Cl, Br) + •OH | Hydroxyl Radical Reaction | Two main pathways: •OH-addition and proton-coupled electron-transfer (PCET). Without a catalyst, •OH-addition is more favorable. Reactivity order: C₆Br₅OH > C₆Cl₅OH > C₆F₅OH. | rsc.orgrsc.org |

| Monobromophenols | Direct Photolysis | Generates carbon-centered, hydrogen, and hydroxyl radicals. Para-substitution leads to the highest radical production. | nih.gov |

| Phenols | Oxidation | Can be oxidized to form quinones. | chemistrysteps.compressbooks.pub |

| Phenol + Br⁻ (in the presence of Manganese Oxides) | Catalytic Oxidation and Bromination | Leads to the formation of various bromophenols, OH-PBDEs, and OH-PBBs through a radical-involved mechanism. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Fluoro 3 Methylphenol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For halogenated phenols, high-resolution and multidimensional NMR techniques offer a profound level of insight beyond simple identification.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated organic compounds. nih.govnih.gov Due to the large chemical shift dispersion of ¹⁹F NMR, which spans over 700 ppm, subtle changes in the electronic environment around the fluorine atom can be readily detected. thermofisher.comhuji.ac.il For 5-Bromo-2-fluoro-3-methylphenol, the ¹⁹F NMR spectrum would provide specific information about the fluorine substituent.

The chemical shift of the fluorine atom is influenced by the electronic effects of the adjacent hydroxyl, methyl, and bromine groups. The coupling between the fluorine nucleus and neighboring protons (¹H), particularly the aromatic protons and the hydroxyl proton, results in splitting of the ¹⁹F signal. These ¹H-¹⁹F coupling constants (J-couplings), which can occur over multiple bonds, provide valuable information for confirming the substitution pattern on the aromatic ring. thermofisher.com For instance, the coupling to the proton at C4 would be a four-bond coupling (⁴JHF), while coupling to the proton at C6 would be a three-bond coupling (³JHF).

Furthermore, ¹⁹F NMR is an excellent tool for studying intermolecular interactions, such as hydrogen bonding. The chemical shift of the fluorine atom can be sensitive to the formation of hydrogen bonds involving the neighboring hydroxyl group, providing insights into the molecule's behavior in different solvents or its aggregation state.

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure. For a derivative of this compound, several 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, it would show correlations between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals for the protonated aromatic carbons and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the bromo, fluoro, hydroxyl, and methyl substituents. For example, a correlation between the methyl protons and the carbons at C2, C3, and C4 would definitively place the methyl group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation.

Together, these multidimensional NMR experiments provide a comprehensive and definitive picture of the molecular structure of this compound derivatives.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify functional groups and probe the molecular structure and conformation. researchgate.net These techniques are complementary and provide a detailed vibrational fingerprint of the molecule. For this compound, the spectra would be characterized by several key vibrational modes. nih.govdocumentsdelivered.com

The analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's structure and the electronic influence of its various substituents. nih.govdocumentsdelivered.com

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | FT-IR |

| C-H (aromatic) | Stretching | 3000-3100 | FT-IR, FT-Raman |

| C-H (methyl) | Stretching | 2850-2960 | FT-IR, FT-Raman |

| C=C (aromatic) | Ring Stretching | 1450-1600 | FT-IR, FT-Raman |

| C-O | Stretching | 1200-1260 | FT-IR |

| C-F | Stretching | 1100-1200 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns and Fragmentation Pathway Derivations

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass, allowing for the confirmation of its molecular formula (C₇H₆BrFO).

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pathways observed in the mass spectrum provide valuable structural information. Electron impact (EI) or other ionization methods would cause the molecular ion to break apart in a predictable manner.

Interactive Table: Predicted HRMS Fragments for this compound

| Fragment | Formula | Description | Key Isotopic Feature |

|---|---|---|---|

| [M]⁺ | [C₇H₆BrFO]⁺ | Molecular Ion | Presence of Br isotopic pattern |

| [M-CH₃]⁺ | [C₆H₃BrFO]⁺ | Loss of a methyl radical | Presence of Br isotopic pattern |

| [M-CO]⁺ | [C₆H₆BrF]⁺ | Loss of carbon monoxide | Presence of Br isotopic pattern |

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. sigmaaldrich.comchemicalbook.combldpharm.combldpharm.com If a suitable single crystal of a this compound derivative can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

This data would reveal the exact geometry of the benzene (B151609) ring and the spatial arrangement of the five substituents. It would show the extent of any steric hindrance between adjacent groups, such as the fluorine, hydroxyl, and methyl groups.

Moreover, X-ray diffraction analysis elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions. For this compound, one would expect to observe intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen or fluorine atom of a neighboring molecule. Additionally, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, could play a role in the crystal packing. Understanding these interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility.

Interactive Table: Potential Crystallographic Data for a this compound Derivative

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-F, C-Br). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, F-C-C). |

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Fluoro 3 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) stands out as one of the most widely used methods for studying the electronic structure of many-body systems due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized molecular geometry, electronic distribution, and orbital energies of a compound. For a molecule like 5-Bromo-2-fluoro-3-methylphenol, a typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been successfully used for similar halogenated phenolic structures. These calculations provide the foundation for all further computational analysis, from reactivity predictions to spectroscopic simulations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as the valence band, is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO, or conduction band, is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a framework for comparing the reactivity of different molecules. While specific values for this compound require dedicated calculations, the table below shows an example of such descriptors calculated for a related compound, p-methylphenol, using the DFT/B3LYP/6-311G(d,p) method.

Table 1: Global Reactivity Descriptors for p-methylphenol (Illustrative data based on a related compound)

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.012 |

| LUMO Energy | ELUMO | - | -0.598 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.414 |

| Ionization Potential | I | -EHOMO | 6.012 |

| Electron Affinity | A | -ELUMO | 0.598 |

| Electronegativity | χ | (I + A) / 2 | 3.305 |

| Chemical Hardness | η | (I - A) / 2 | 2.707 |

| Chemical Softness | S | 1 / (2η) | 0.184 |

| Electrophilicity Index | ω | χ² / (2η) | 2.019 |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE)* | 3.288 |

*TCE (Tetracyanoethylene) is used as a reference molecule. Data sourced from a study on substituted phenols.

For this compound, the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups would be expected to raise the HOMO energy, while the electronegative fluorine and bromine atoms would stabilize (lower) the LUMO energy, influencing the resulting reactivity descriptors.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The aromatic ring would also exhibit negative potential due to its π-electron cloud.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it an acidic site.

Influence of Substituents: The highly electronegative fluorine and bromine atoms would draw electron density away from the carbon atoms to which they are attached, creating localized regions of less negative or slightly positive potential on the ring.

This detailed mapping allows for a clear prediction of how the molecule will interact with other reagents, substrates, or biological receptors.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides robust methods for predicting the spectroscopic signatures of molecules, which can be invaluable for structure verification and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as the O-H stretch of the phenol (B47542) group, C-H stretches of the methyl group and aromatic ring, and C-F and C-Br stretches. Comparing the calculated frequencies with experimental data confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly useful for assigning peaks in experimental NMR spectra, especially for complex molecules where overlapping signals can make interpretation difficult.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. This method can predict the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

The accuracy of these predictions is often validated by comparing them with experimental data for related compounds, as shown illustratively in the table below for a different, complex phenol derivative.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Phenol (Illustrative example to show the utility of computational prediction)

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| ¹H NMR (Phenolic OH) | 13.51 ppm | 13.45 ppm |

| ¹³C NMR (C-OH) | 163.7 ppm | 165.2 ppm |

| UV-Vis (λmax) | 398 nm | 385 nm |

*Data derived from a study on 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol.

Thermodynamic and Kinetic Modeling of Reaction Pathways Involving this compound

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational algorithms can locate the structure and energy of the TS. The energy difference between the reactants and the transition state defines the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. This type of analysis is crucial for understanding reaction mechanisms, predicting which products will form fastest, and designing catalysts to lower the activation energy for a desired transformation. While this powerful analysis has not been specifically published for this compound, it represents a key application of computational chemistry in reaction dynamics.

Advanced Applications and Emerging Research Trajectories

Role as a Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of 5-Bromo-2-fluoro-3-methylphenol, governed by its unique functional groups, enables its application as a foundational material or key intermediate in the creation of a diverse range of complex organic molecules. The bromine atom is particularly amenable to cross-coupling reactions, while the phenol (B47542) and fluoro groups can be modified or can steer the reactivity of the molecule in subsequent synthetic transformations.

Precursor for Novel Heterocyclic Compounds and Scaffolds

The phenolic framework of this compound is a cornerstone for the assembly of various heterocyclic systems, which form the core of many biologically active compounds. mdpi.com This compound can be utilized in multi-step reaction sequences to generate novel heterocyclic structures. For instance, the phenolic hydroxyl group can act as a handle for introducing other functionalities or for facilitating cyclization reactions to form oxygen-containing heterocycles like benzofurans. nih.govgoogle.comnih.govorganic-chemistry.org The bromine atom is especially instrumental for incorporating nitrogen, sulfur, or other carbon-based moieties through transition metal-catalyzed cross-coupling reactions, leading to a wide array of heterocyclic rings. sciepub.com

Intermediate in the Synthesis of Multifunctional Molecules

The distinct functional groups on this compound permit selective chemical changes, positioning it as an ideal intermediate in the synthesis of molecules with multiple functionalities. The bromine atom can be readily transformed into other groups such as cyano, amino, or alkyl fragments through various organic reactions. This sequential functionalization approach allows for the construction of complex molecules with precisely controlled substitution patterns. Its role as an intermediate is pivotal in assembling molecules designed for specialized applications, including materials science and agrochemicals, where the final properties are highly dependent on the arrangement of its constituent functional groups.

Medicinal Chemistry Research and Biological Activity Investigations

The structural motif of a halogenated and methylated phenol is present in numerous pharmacologically active compounds. acs.orgnih.gov Consequently, this compound and its derivatives have garnered considerable attention in medicinal chemistry for the discovery of new therapeutic agents.

Development of Pharmaceutical Leads and Drug Candidates with Enhanced Pharmacological Profiles

In the pursuit of novel pharmaceuticals, medicinal chemists frequently employ substituted phenols as starting points for optimization. acs.orgnih.gov this compound offers a unique scaffold that can be elaborated to produce libraries of compounds for biological evaluation. The presence of a fluorine atom can improve metabolic stability and binding affinity. tandfonline.combenthamscience.comresearchgate.netnih.govtandfonline.com The bromine atom provides a site for further chemical alteration to enhance potency and selectivity. This strategy has been applied to the development of lead compounds for a variety of therapeutic targets, including enzymes and receptors implicated in numerous diseases.

Exploration of Antimicrobial Properties (Antibacterial, Antifungal) of Derivatives

Derivatives of halogenated phenols have a well-documented history as antimicrobial agents. mdpi.comnih.gov Research into derivatives of this compound has explored their potential as novel antibacterial and antifungal compounds. sciepub.com By modifying the core structure, for instance, by introducing different substituents at the bromine position or by derivatizing the hydroxyl group, scientists have synthesized new compounds and assessed their effectiveness against various pathogenic microorganisms. nih.govnih.gov The objective of these investigations is to identify new antimicrobial agents that can address the escalating issue of drug resistance.

Below is a data table showcasing the antimicrobial activity of selected phenolic compounds against common bacteria.

| Compound | Organism | Activity | Reference |

| Eugenol | Staphylococcus epidermidis | Bactericidal | nih.gov |

| 2-allyl carvacrol | Staphylococcus epidermidis | Reduced bacterial growth by 79.80% | nih.gov |

| 2-allyl carvacrol | Pseudomonas aeruginosa | Reduced bacterial growth by 79.63% | nih.gov |

| 5-bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae ST147 | Antibacterial efficacy | nih.gov |

Assessment of Antioxidant and Anticancer Activities of Functionalized Analogues

Phenolic compounds are recognized for their antioxidant properties, which stem from their capacity to scavenge free radicals. nih.govresearchgate.netnih.govnih.gov The antioxidant potential of functionalized analogues of this compound has been a subject of investigation. Furthermore, the introduction of specific functional groups onto this phenolic scaffold has been explored as a strategy for developing novel anticancer agents. nih.govnih.govfrontiersin.org The underlying principle is that combining the phenolic core with other pharmacophores may result in synergistic effects, leading to compounds with potent antiproliferative activity against cancer cell lines. Research in this domain involves the synthesis of a series of analogues and the evaluation of their ability to inhibit cancer cell growth and induce apoptosis. nih.govnih.gov

The following table summarizes the biological activities of some bromophenol derivatives.

| Compound Derivative | Biological Activity | Findings | Reference |

| Methylated and acetylated bromophenols | Antioxidant, Anticancer | Some derivatives possess significant antioxidant and anticancer potential. | nih.gov |

| Natural bromophenols | Antioxidant, Anticancer | Modulate the activation of the Nrf2 pathway, suggesting promising antioxidant activity. | nih.gov |

| Benzylic acid-derived bromophenols | Antioxidant | Found to be effective DPPH• and ABTS•+ scavengers. | researchgate.net |

| Marine algae bromophenols | Antioxidant, Antimicrobial, Anticancer, Anti-diabetic, Anti-thrombotic | Possess a variety of biological activities with potential pharmaceutical applications. | mdpi.com |

Computational Studies on Receptor Binding and Pharmacophore Elucidation

Computational methods are indispensable in modern drug discovery, providing insights into molecular interactions that govern therapeutic activity. For a compound like this compound, computational studies can predict its binding affinity to various biological targets and help in the rational design of new therapeutic agents.

Pharmacophore elucidation is a key aspect of this process. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. drugdesign.org For this compound, the key features for pharmacophore modeling would include the hydroxyl group (as a hydrogen bond donor/acceptor), the aromatic ring (for hydrophobic and aromatic interactions), and the bromine and fluorine atoms (as halogen bond donors).

The process of pharmacophore-based drug design involves several steps:

Data Collection : Gathering information on a series of molecules with known biological activity against a specific target.

Analysis : Identifying the common structural features and their spatial relationships that are critical for activity.

Design : Using the identified pharmacophore to design new molecules with potentially improved activity. drugdesign.org

Recent advancements in computational chemistry, such as the use of deep learning and reinforcement learning, are further enhancing the capabilities of pharmacophore elucidation. nih.gov These methods can identify optimal pharmacophores from protein binding sites even in the absence of a known ligand, opening up new avenues for drug discovery. nih.gov

Applications in Advanced Materials Science

The unique combination of a phenolic ring, a methyl group, and two different halogen atoms (bromine and fluorine) in this compound makes it an interesting candidate for the development of advanced materials with tailored properties.

Incorporation into Fluorinated Polymers and Liquid Crystalline Systems

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of monomers like this compound could introduce specific functionalities and modify the polymer's characteristics. The presence of the fluorine atom can enhance the polymer's thermal and chemical stability, while the bromine atom can serve as a site for further chemical modifications or as a source of flame retardancy.

In the realm of liquid crystals, the shape and polarity of molecules are crucial determinants of their mesomorphic behavior. The introduction of halogen atoms can significantly influence the intermolecular interactions and lead to the formation of novel liquid crystalline phases. While direct studies on this compound in this context are not yet available, research on other halogenated compounds suggests that the interplay of dipole moments and polarizability introduced by the bromine and fluorine atoms could be beneficial for creating new liquid crystalline materials.

Development of Functional Hybrid Materials

Functional hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer a route to materials with synergistic or entirely new properties. researchgate.net These materials have found applications in a wide range of fields, including catalysis, sensors, and optoelectronics. researchgate.net

Halogenated organic molecules can be incorporated into inorganic matrices to create functional hybrid materials. For instance, the phenolic group of this compound could be used to graft the molecule onto the surface of metal oxides or other inorganic nanoparticles. The resulting hybrid material would possess the combined properties of the organic and inorganic components. The bromine and fluorine atoms could impart specific functionalities, such as enhanced catalytic activity or specific sensing capabilities.

The development of such hybrid materials often involves techniques like sol-gel processing or surface modification of pre-formed inorganic structures. The choice of the inorganic component and the nature of the organic-inorganic linkage are critical for tailoring the final properties of the material.

Environmental Fate and Biogeochemical Pathways of Halogenated Phenols in Complex Systems

The widespread use of halogenated compounds has raised concerns about their environmental persistence and potential toxicity. Understanding the environmental fate of compounds like this compound is crucial for assessing their environmental impact.

Mechanistic Studies of Oxidative Degradation in Natural and Engineered Environments

Halogenated phenols can be degraded in the environment through various oxidative processes. In natural environments, this can occur through the action of sunlight (photodegradation) or by microbial metabolism. In engineered systems, advanced oxidation processes (AOPs) are often employed for the removal of these persistent pollutants from water and soil.

AOPs typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can attack the aromatic ring of the halogenated phenol, leading to its degradation. The mechanism of degradation can be complex, involving multiple steps and the formation of various intermediate products. researchgate.net The presence of both bromine and fluorine in this compound would likely influence its degradation pathway and the nature of the intermediates formed.

The efficiency of oxidative degradation can be influenced by various factors, including the pH of the medium, the presence of other organic and inorganic compounds, and the type of oxidant used. pjoes.comresearchgate.net For instance, the presence of chloride or sulfate (B86663) ions can sometimes inhibit the degradation of phenolic compounds by scavenging the hydroxyl radicals. pjoes.comresearchgate.net

Biotransformation and Biodegradation Studies of Bromofluorophenols

The biodegradation of halogenated phenols is a key process in their removal from the environment. Many microorganisms have been shown to be capable of degrading these compounds, often using them as a source of carbon and energy. The initial steps in the biodegradation of halogenated phenols often involve the hydroxylation and cleavage of the aromatic ring.

The presence and position of halogen substituents on the phenolic ring can significantly affect the biodegradability of a compound. In general, highly halogenated phenols are more resistant to biodegradation than their less halogenated counterparts. The type of halogen also plays a role, with brominated compounds sometimes being more readily degraded than chlorinated ones.

While specific biodegradation studies on this compound are not yet available, research on other brominated and fluorinated phenols provides some insights. The initial attack on the molecule could involve either the removal of a halogen atom (dehalogenation) or the hydroxylation of the aromatic ring. The subsequent steps would likely involve ring cleavage and further metabolism of the resulting aliphatic intermediates. The presence of the methyl group might also influence the metabolic pathway.

Further research is needed to fully elucidate the biotransformation and biodegradation pathways of this compound and to identify the microorganisms capable of its degradation.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。